molecular formula C18H18O3 B14010040 Methyl 2-benzyl-4-oxo-4-phenylbutanoate CAS No. 6938-59-6

Methyl 2-benzyl-4-oxo-4-phenylbutanoate

Cat. No.: B14010040
CAS No.: 6938-59-6
M. Wt: 282.3 g/mol
InChI Key: WBIGILOJVWTFFW-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-4-oxo-4-phenylbutanoate is a chemical compound with a complex structure that includes both benzyl and phenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzyl-4-oxo-4-phenylbutanoate typically involves the esterification of the corresponding acid. One common method involves the reaction of 2-benzyl-4-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-benzyl-4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-benzyl-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzymes, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-4-phenylbutanoate: Lacks the benzyl group, making it less complex.

    2-Methyl-4-oxo-4-phenylbutyric acid: Contains a methyl group instead of a benzyl group.

    Methyl 2-oxo-4-phenylbutanoate: Similar structure but without the benzyl group.

Uniqueness

Methyl 2-benzyl-4-oxo-4-phenylbutanoate is unique due to the presence of both benzyl and phenyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

6938-59-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

methyl 2-benzyl-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C18H18O3/c1-21-18(20)16(12-14-8-4-2-5-9-14)13-17(19)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

WBIGILOJVWTFFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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